4'-Bromospiro[cyclohexane-1,9'-fluorene]
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Overview
Description
4’-Bromospiro[cyclohexane-1,9’-fluorene] is a chemical compound with the molecular formula C18H17Br and a molecular weight of 313.23 g/mol . This compound is characterized by a spiro linkage between a cyclohexane ring and a fluorene moiety, with a bromine atom attached to the fluorene ring. It is used in various scientific research applications due to its unique structural properties.
Preparation Methods
The synthesis of 4’-Bromospiro[cyclohexane-1,9’-fluorene] typically involves the following steps:
Starting Materials: The synthesis begins with commercially available cyclohexanone and fluorene.
Spiro Formation: The cyclohexanone is reacted with fluorene under acidic conditions to form the spiro linkage.
Industrial production methods may involve optimization of reaction conditions to increase yield and purity, including the use of catalysts and controlled reaction environments.
Chemical Reactions Analysis
4’-Bromospiro[cyclohexane-1,9’-fluorene] undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or carboxylic acids, and reduction to form alcohols or alkanes.
Coupling Reactions: The bromine atom allows for coupling reactions such as Suzuki-Miyaura and Heck reactions, forming carbon-carbon bonds with various aryl or vinyl groups.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4’-Bromospiro[cyclohexane-1,9’-fluorene] depends on its application. In chemical reactions, the bromine atom acts as a reactive site for various transformations. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through its spiro linkage and bromine atom, affecting their function and activity .
Comparison with Similar Compounds
4’-Bromospiro[cyclohexane-1,9’-fluorene] can be compared with similar compounds such as:
4-Bromospiro[fluorene-9,9’-xanthene]: This compound has a similar spiro linkage but with a xanthene moiety instead of cyclohexane, leading to different electronic and structural properties.
Spiro[cyclohexane-1,9’-fluorene]: Lacks the bromine atom, making it less reactive in substitution and coupling reactions.
The uniqueness of 4’-Bromospiro[cyclohexane-1,9’-fluorene] lies in its combination of the spiro linkage and the bromine atom, providing a versatile platform for various chemical transformations and applications.
Properties
Molecular Formula |
C18H17Br |
---|---|
Molecular Weight |
313.2 g/mol |
IUPAC Name |
4'-bromospiro[cyclohexane-1,9'-fluorene] |
InChI |
InChI=1S/C18H17Br/c19-16-10-6-9-15-17(16)13-7-2-3-8-14(13)18(15)11-4-1-5-12-18/h2-3,6-10H,1,4-5,11-12H2 |
InChI Key |
HQLUJRJXLAKTAA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)C3=C(C4=CC=CC=C24)C(=CC=C3)Br |
Origin of Product |
United States |
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